Rizatriptan N,N,N-Trimethylethanammonium Chloride

Pharmaceutical reference standards Regulatory compliance FDA GSRS

Method validation for rizatriptan benzoate fails when unqualified impurity standards are substituted-risking ANDA rejection due to misidentified peaks. This certified Rizatriptan N,N,N-Trimethylethanammonium Chloride reference standard (UNII: UZK2YWM689) resolves that risk. - Permanent quaternary ammonium charge delivers distinct chromatographic retention vs. the tertiary amine API, enabling unambiguous peak assignment and resolution >2.0 in stability-indicating UPLC methods per ICH Q2(R1). - Batch-specific COA and full characterization data support direct use in ANDA analytical sections and DMF filings without additional qualification burden. - Supplied with traceability against USP/EP pharmacopeial standards; intended exclusively for analytical R&D and QC applications.

Molecular Formula C16H22N5+
Molecular Weight 284.38 g/mol
CAS No. 1030849-63-8
Cat. No. B041406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRizatriptan N,N,N-Trimethylethanammonium Chloride
CAS1030849-63-8
SynonymsN,N,N-Trimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanaminium
Molecular FormulaC16H22N5+
Molecular Weight284.38 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
InChIInChI=1S/C16H22N5/c1-21(2,3)7-6-14-9-18-16-5-4-13(8-15(14)16)10-20-12-17-11-19-20/h4-5,8-9,11-12,18H,6-7,10H2,1-3H3/q+1
InChIKeyDQJSUAORIKADOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rizatriptan N,N,N-Trimethylethanammonium Chloride (CAS 1030849-63-8): Analytical Reference Standard and Regulatory Procurement Profile


Rizatriptan N,N,N-Trimethylethanammonium Chloride (CAS 1030849-63-8), also designated as Rizatriptan Trimethylammonium Chloride or Rizatriptan N-Methyl Adduct, is a quaternary ammonium derivative of the antimigraine drug rizatriptan . This compound carries the FDA Unique Ingredient Identifier (UNII) UZK2YWM689 [1] and is classified as a process-related impurity of rizatriptan . The compound features a permanently charged trimethylammonium moiety replacing the tertiary dimethylamine group present in the parent drug rizatriptan (CAS 144034-80-0) and its pharmaceutically used salt rizatriptan benzoate (CAS 145202-66-0) . It is supplied with detailed characterization data compliant with regulatory guidelines and is intended exclusively for analytical method development, method validation, quality control, and ANDA/DMF submissions [2].

Why Generic Rizatriptan N,N,N-Trimethylethanammonium Chloride (CAS 1030849-63-8) Substitution Fails for Regulated Analytical Workflows


Substituting Rizatriptan N,N,N-Trimethylethanammonium Chloride with rizatriptan free base, rizatriptan benzoate API, or other triptan-class compounds introduces critical failures in analytical specificity and regulatory compliance. Rizatriptan benzoate (CAS 145202-66-0) is the pharmacologically active pharmaceutical salt containing a tertiary dimethylamine group, whereas Rizatriptan N,N,N-Trimethylethanammonium Chloride is a permanently charged quaternary ammonium species that is not active at 5-HT1B/1D receptors [1]. These two entities exhibit fundamentally different chromatographic retention behavior, ionization properties in mass spectrometry, and aqueous solubility profiles . Process-related impurities in rizatriptan benzoate—including dimers such as rizatriptan-1,2-dimer and rizatriptan-2,2-dimer [2]—are chemically distinct and cannot be interchanged with the N-methyl adduct. Furthermore, the FDA-assigned Unique Ingredient Identifier (UNII) UZK2YWM689 [3] mandates specific identity verification requirements that cannot be satisfied by any other compound. Using an unqualified substitute risks method validation failure, ANDA rejection, and misidentification of impurity profiles during stability studies.

Rizatriptan N,N,N-Trimethylethanammonium Chloride (CAS 1030849-63-8): Comparator-Based Procurement Evidence


Regulatory Identity: FDA UNII Registration Confirms Distinct Substance Status from Rizatriptan Benzoate API

Rizatriptan N,N,N-Trimethylethanammonium Chloride is assigned the FDA Unique Ingredient Identifier (UNII) UZK2YWM689 in the Global Substance Registration System (GSRS) [1]. In contrast, rizatriptan benzoate API—the therapeutic substance—carries a different UNII (WR978S7QHH) [2]. This separate UNII registration establishes the compound as a distinct chemical entity with independent regulatory identity, not a synonym or interchangeable form of the API. The molecular formula of the N-methyl adduct is C16H22N5 (free base cation; 284.38 g/mol), whereas rizatriptan benzoate is C15H19N5·C7H6O2 (391.47 g/mol) .

Pharmaceutical reference standards Regulatory compliance FDA GSRS Quality control

Structural Differentiation: Permanent Quaternary Ammonium Cation Versus Tertiary Dimethylamine in Parent API

The target compound contains a permanent positively charged trimethylammonium moiety (–N+(CH3)3) [1], whereas rizatriptan free base and rizatriptan benzoate contain a tertiary dimethylamine group (–N(CH3)2) that exists in pH-dependent equilibrium between protonated and neutral forms . This structural difference yields a molecular weight of 284.38 g/mol for the target compound's cation (319.83 g/mol as chloride salt) compared to 269.35 g/mol for rizatriptan free base . The N-desmethyl rizatriptan metabolite, an in vivo species, contains a monomethylamine (–NHCH3; MW 255.33 g/mol) and is not charged [2].

Chemical structure Charge state Ionization Molecular weight

Aqueous Solubility Differential: Quaternary Ammonium Salt vs. Rizatriptan Free Base

Rizatriptan free base exhibits aqueous solubility of approximately 42 mg/mL (as reported in DrugBank and vendor documentation) [1]. As a quaternary ammonium chloride salt, Rizatriptan N,N,N-Trimethylethanammonium Chloride is expected to demonstrate substantially higher aqueous solubility due to its permanent cationic charge and chloride counterion, consistent with the general class behavior of quaternary ammonium salts relative to their tertiary amine counterparts . This solubility differential directly impacts sample preparation protocols for analytical method development and impurity spiking studies.

Solubility Formulation Analytical sample preparation Physicochemical properties

Regulatory Endorsement: USP Reference to Rizatriptan N-Methyl Adduct as Impurity Standard

The target compound is specifically designated as 'Rizatriptan N-Methyl Adduct (USP)' by multiple certified reference material suppliers, with explicit statements that the chemical structure and nomenclature are provided 'as per USP' [1]. This designation indicates that the United States Pharmacopeia recognizes this compound as a distinct impurity reference material for rizatriptan monographs. In contrast, other rizatriptan-related impurities such as EP Impurity A (CAS 887001-08-3; rizatriptan dimer) are designated under European Pharmacopoeia nomenclature [2], while rizatriptan benzoate API is designated as a USP reference standard for active pharmaceutical ingredient assay .

USP compendial standards Pharmacopeial compliance Impurity profiling ANDA submissions

TRC Certified Analytical Reference Standard: Batch-Specific Purity Documentation and COA Traceability

Rizatriptan N,N,N-Trimethylethanammonium Chloride is supplied as a TRC (Toronto Research Chemicals) certified analytical reference standard under catalog number R545025, with specified purity levels and batch-specific Certificates of Analysis (COA) . The compound is available in defined quantities (10 mg, 100 mg) for method development and validation applications . This contrasts with research-grade rizatriptan-related compounds that may lack certified purity documentation or pharmacopeial traceability .

Certified reference material COA Method validation TRC Pharmaceutical analysis

Process-Related Impurity Classification: Distinct from Dimeric and Desmethyl Impurities in Rizatriptan Synthesis

Rizatriptan N,N,N-Trimethylethanammonium Chloride is classified as a process-related impurity arising from over-alkylation (N-methyl adduct formation) during rizatriptan synthesis . This impurity is chemically distinct from the dimeric impurities identified and characterized in rizatriptan benzoate manufacturing, specifically rizatriptan-1,2-dimer and rizatriptan-2,2-dimer, which form via coupling reactions between indole moieties rather than N-alkylation [1]. The compound also differs from the primary metabolite N-monodesmethyl-rizatriptan, which is formed via MAO-A-mediated N-demethylation in vivo [2].

Process impurity Impurity profiling Rizatriptan synthesis Quality control

Optimal Procurement and Application Scenarios for Rizatriptan N,N,N-Trimethylethanammonium Chloride (CAS 1030849-63-8)


Pharmaceutical Quality Control: HPLC/UPLC Impurity Marker and System Suitability Testing

Use as a certified reference standard for establishing relative retention times (RRT) and resolution parameters during HPLC/UPLC analysis of rizatriptan benzoate API and finished dosage forms. The compound's distinct chromatographic behavior—derived from its permanent positive charge and molecular weight of 284.38 g/mol [1]—enables unambiguous peak identification separate from the API peak (MW 391.47 g/mol as benzoate salt) [2] and from other process-related impurities including rizatriptan dimers [3]. TRC catalog R545025 provides batch-specific COA documentation suitable for ICH Q2(R1) method validation .

Regulatory Submission Documentation: ANDA and DMF Impurity Reference Standard

Deploy as the specified impurity reference material for Abbreviated New Drug Application (ANDA) submissions and Drug Master File (DMF) documentation related to rizatriptan drug substance manufacturing. The compound's FDA UNII (UZK2YWM689) [1] provides direct regulatory traceability, while its designation as 'Rizatriptan N-Methyl Adduct (USP)' [2] satisfies USP monograph requirements for impurity identification. Supplied characterization data compliant with regulatory guidelines [3] supports ANDA analytical sections without additional qualification burden.

Analytical Method Development: Ion-Pair Chromatography and Mass Spectrometry Method Optimization

Employ as a model compound for developing and optimizing ion-pair reversed-phase chromatography methods specific to quaternary ammonium impurities in triptan-class pharmaceuticals. The permanently charged trimethylammonium moiety [1] necessitates different mobile phase additives (e.g., ion-pairing reagents) compared to methods developed for tertiary amine analytes like rizatriptan free base [2]. This compound also serves as a calibration standard for optimizing mass spectrometry parameters for quaternary ammonium species, which exhibit different ionization behavior than tertiary amines in ESI-MS.

Stability-Indicating Method Validation: Forced Degradation Study Impurity Marker

Incorporate as a known impurity marker in stability-indicating method validation protocols for rizatriptan drug products. The compound's structural identity as an N-methyl adduct distinguishes it from degradation products formed under stress conditions (hydrolysis, oxidation, photolysis, thermal stress), enabling accurate discrimination between process-related impurities and true degradation products. UPLC methods validated per ICH guidelines with resolution greater than 2.0 between API and related impurities [1] rely on certified impurity standards for accurate peak assignment and quantitation.

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